![molecular formula C11H18O4 B8088739 Agistatin B](/img/structure/B8088739.png)
Agistatin B
Übersicht
Beschreibung
Agistatin B is a useful research compound. Its molecular formula is C11H18O4 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Agistatin B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Agistatin B including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
"A developed HPLC method for the determination of Alogliptin Benzoate and its potential impurities in bulk drug and tablets" by Zhang et al. (2015). This study discusses a method for determining potential related substances in Alogliptin Benzoate, a treatment for type 2 diabetes, which might provide insights into methods of analyzing similar compounds (Zhang et al., 2015).
"Effects of intraperitoneally injected silver nanoparticles on histological structures and blood parameters in the albino rat" by Sarhan and Hussein (2014). This paper investigates the effects of silver nanoparticles on rats, which could offer a perspective on the potential biological interactions of other nanoparticles or compounds (Sarhan & Hussein, 2014).
"Targeting Myosin by Blebbistatin Derivatives: Optimization and Pharmacological Potential" by Rauscher et al. (2018). The study reviews the development of blebbistatin, a myosin inhibitor, and discusses its pharmacological potential, which might be relevant in understanding the applications of other inhibitors in research (Rauscher et al., 2018).
"Current Research on Silver Nanoparticles: Synthesis, Characterization, and Applications" by Dawadi et al. (2021). This review provides an overview of the applications of silver nanoparticles, highlighting their role in enhancing the activity of drugs and in controlled drug release, which might be relevant for understanding the potential applications of Agistatin B (Dawadi et al., 2021).
"Functions of agrin and agrin-related proteins" by Patthy and Nikolics (1993). Although not directly related to Agistatin B, this paper discusses agrin, a molecule with a role in inducing acetylcholine receptor aggregation, which could be relevant for understanding the function of similar proteins or compounds (Patthy & Nikolics, 1993).
"Secondary Metabolites by Chemical Screening, 29" by Göhrt et al. (2006). This study discusses novel pyranacetals named agistatines, which include agistatine B, and their structures and characteristics. The described secondary metabolites have unusual bicyclic and tricyclic structures (Göhrt et al., 2006).
Eigenschaften
IUPAC Name |
(1R,3R,4R,7S,8R,9S)-4-ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-2-6-3-4-8-11(13)7(12)5-9(14-8)15-10(6)11/h6-10,12-13H,2-5H2,1H3/t6-,7+,8+,9-,10-,11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNRLNAIVJHRND-FSKPYACHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2C3(C1OC(O2)CC3O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC[C@H]2[C@]3([C@@H]1O[C@@H](O2)C[C@@H]3O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Agistatin B |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.